3-(2-methylpropyl)-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one 3-(2-methylpropyl)-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 1040680-90-7
VCID: VC11953260
InChI: InChI=1S/C20H17F3N4O2S2/c1-11(2)9-27-18(28)16-14(6-7-30-16)24-19(27)31-10-15-25-17(26-29-15)12-4-3-5-13(8-12)20(21,22)23/h3-8,11H,9-10H2,1-2H3
SMILES: CC(C)CN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Molecular Formula: C20H17F3N4O2S2
Molecular Weight: 466.5 g/mol

3-(2-methylpropyl)-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one

CAS No.: 1040680-90-7

Cat. No.: VC11953260

Molecular Formula: C20H17F3N4O2S2

Molecular Weight: 466.5 g/mol

* For research use only. Not for human or veterinary use.

3-(2-methylpropyl)-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one - 1040680-90-7

Specification

CAS No. 1040680-90-7
Molecular Formula C20H17F3N4O2S2
Molecular Weight 466.5 g/mol
IUPAC Name 3-(2-methylpropyl)-2-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C20H17F3N4O2S2/c1-11(2)9-27-18(28)16-14(6-7-30-16)24-19(27)31-10-15-25-17(26-29-15)12-4-3-5-13(8-12)20(21,22)23/h3-8,11H,9-10H2,1-2H3
Standard InChI Key CORKFEYZTNEZQN-UHFFFAOYSA-N
SMILES CC(C)CN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Canonical SMILES CC(C)CN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F

Introduction

General Synthetic Approach

The synthesis of this compound involves:

  • Cyclization Reactions:

    • The thieno[3,2-d]pyrimidinone core is typically synthesized via condensation reactions between aminothiophene derivatives and carbonyl compounds like formamide .

    • High-temperature conditions or catalytic systems may be required for efficient cyclization.

  • Oxadiazole Formation:

    • The 1,2,4-oxadiazole moiety is formed through cyclization of hydrazides with carboxylic acids or their derivatives.

  • Sulfanyl Linkage Introduction:

    • The sulfanyl group is introduced by reacting a thiol derivative with an appropriate electrophile (e.g., alkyl halides).

  • Final Functionalization:

    • The trifluoromethyl-substituted phenyl group and side chains are added through nucleophilic substitution or coupling reactions.

Challenges in Synthesis

  • Maintaining regioselectivity during cyclization.

  • Ensuring high yields during multi-step processes.

  • Managing the reactivity of trifluoromethylated intermediates.

Potential Pharmacological Roles

Compounds with similar structural motifs have demonstrated:

  • Kinase Inhibition:

    • Thienopyrimidinones are potent inhibitors of kinases such as ROCK (Rho-associated protein kinase), which regulate cell migration and morphology .

    • These compounds have shown nanomolar IC50 values against ROCK I and II in vitro .

  • Anti-Infective Properties:

    • Thieno[3,2-d]pyrimidines exhibit broad-spectrum antibacterial, antifungal, and antiviral activities due to their ability to disrupt microbial enzymatic pathways .

  • Antimycobacterial Activity:

    • Substituted thienopyrimidinones have been identified as effective agents against Mycobacterium tuberculosis, including drug-resistant strains .

Molecular Docking Studies

Docking studies suggest this compound could interact with active sites of enzymes like kinases or bacterial reductases through hydrogen bonding and π-stacking interactions facilitated by its heterocyclic core and trifluoromethyl group.

Therapeutic Areas

  • Oncology:

    • Kinase inhibitors targeting ROCK pathways are under investigation for cancer treatment due to their role in metastasis suppression .

  • Infectious Diseases:

    • The compound's antimycobacterial properties make it a candidate for tuberculosis therapy .

  • Cardiovascular Disorders:

    • Thienopyrimidine derivatives have been explored as antiplatelet agents by inhibiting P2Y12 receptors .

Comparative Data Table

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator